3-(2-Oxocyclododecyl)propanoic acid
Overview
Description
3-(2-Oxocyclododecyl)propanoic acid is an organic compound with the molecular formula C15H26O3. It is a carboxylic acid derivative characterized by a twelve-membered cyclododecane ring with a ketone group at the second position and a propanoic acid moiety attached to the third position.
Scientific Research Applications
3-(2-Oxocyclododecyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Oxocyclododecyl)propanoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-(2-Oxocyclododecyl)propanenitrile. The nitrile group is first hydrolyzed to form the corresponding carboxylic acid, followed by oxidation to introduce the ketone functionality .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using suitable oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxocyclododecyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alcohols (for esterification), amines (for amidation), carboxylic acids (for anhydride formation)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Esters, amides, anhydrides
Mechanism of Action
The mechanism of action of 3-(2-Oxocyclododecyl)propanoic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The ketone group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclododecanepropanoic acid: Lacks the ketone functionality, making it less reactive in oxidation and reduction reactions.
2-Oxocyclododecane: Lacks the propanoic acid moiety, limiting its applications in esterification and amidation reactions .
Uniqueness
3-(2-Oxocyclododecyl)propanoic acid is unique due to the presence of both the ketone and carboxylic acid functional groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
3-(2-oxocyclododecyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c16-14-10-8-6-4-2-1-3-5-7-9-13(14)11-12-15(17)18/h13H,1-12H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJHEHCSBAMCBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)C(CCCC1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379368 | |
Record name | 3-(2-oxocyclododecyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22575-75-3 | |
Record name | 3-(2-oxocyclododecyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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